molecular formula C18H17ClN2OS B2820117 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851801-52-0

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2820117
CAS No.: 851801-52-0
M. Wt: 344.86
InChI Key: YYLUHUJMQZOGLF-UHFFFAOYSA-N
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Description

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The thioether linkage is introduced by reacting 4-chlorobenzyl chloride with a thiol derivative under basic conditions.

    Final Coupling: The final step involves coupling the thioether-imidazole intermediate with o-tolylmethanone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their broad-spectrum biological activities.

    1,3,4-Thiadiazole Derivatives: Exhibited diuretic and antibacterial activities.

    Quinoline Derivatives: Used in the synthesis of pharmaceuticals and materials.

Uniqueness

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLUHUJMQZOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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